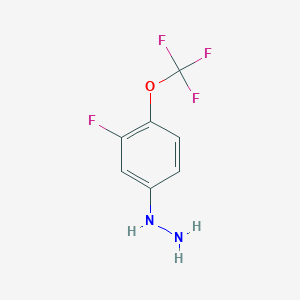
(3-Fluoro-4-(trifluoromethoxy)phenyl)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Fluoro-4-(trifluoromethoxy)phenyl)hydrazine is an organic compound with the molecular formula C7H7F4N2O It is characterized by the presence of both fluorine and trifluoromethoxy groups attached to a phenyl ring, along with a hydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-4-(trifluoromethoxy)phenyl)hydrazine typically involves the reaction of 3-fluoro-4-(trifluoromethoxy)aniline with hydrazine hydrate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Material: 3-fluoro-4-(trifluoromethoxy)aniline
Reagent: Hydrazine hydrate
Reaction Conditions: The reaction is typically conducted in a solvent such as ethanol or methanol, at a temperature range of 50-80°C, under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
(3-Fluoro-4-(trifluoromethoxy)phenyl)hydrazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azides or nitroso derivatives.
Reduction: It can be reduced to form amines or other reduced hydrazine derivatives.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, replacing other functional groups on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are employed under basic conditions.
Major Products Formed
Oxidation: Formation of azides or nitroso compounds.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenylhydrazines.
Scientific Research Applications
(3-Fluoro-4-(trifluoromethoxy)phenyl)hydrazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (3-Fluoro-4-(trifluoromethoxy)phenyl)hydrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, it may interact with cellular pathways involved in oxidative stress and inflammation, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethoxy)phenylhydrazine
- 4-(Trifluoromethyl)phenylhydrazine
- 3-Fluorophenylhydrazine
Uniqueness
(3-Fluoro-4-(trifluoromethoxy)phenyl)hydrazine is unique due to the presence of both fluorine and trifluoromethoxy groups, which impart distinct electronic and steric properties. These features enhance its reactivity and specificity in chemical reactions, making it a valuable compound in synthetic chemistry and pharmaceutical research.
Properties
Molecular Formula |
C7H6F4N2O |
|---|---|
Molecular Weight |
210.13 g/mol |
IUPAC Name |
[3-fluoro-4-(trifluoromethoxy)phenyl]hydrazine |
InChI |
InChI=1S/C7H6F4N2O/c8-5-3-4(13-12)1-2-6(5)14-7(9,10)11/h1-3,13H,12H2 |
InChI Key |
VBIVCIOSAGHRTE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NN)F)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















